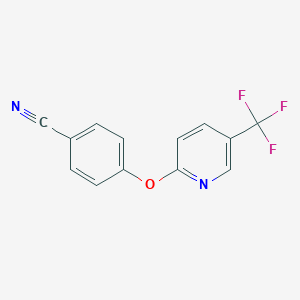

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Overview

Description

“4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile” is a chemical compound with the CAS Number: 175277-01-7 . It has a molecular weight of 264.21 . The compound appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H . This indicates the molecular structure of the compound.Scientific Research Applications

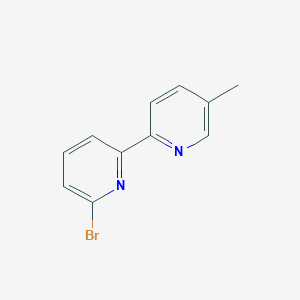

Synthesis of Ligands

The compound is used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using this compound, are widely applied in supramolecular chemistry .

Catalysis

The compound and its derivatives are used in catalysis . The presence of the trifluoromethyl group and pyridine structure can influence the catalytic properties of these compounds .

Ion Sensing

The compound is used in the development of ion sensors . Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Development of Fluorinated Organic Chemicals

The compound is used in the development of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Fungicidal Activity

The compound has been used in the synthesis of fungicides . The optimal structure of the pyridine group was found to be 5-CF3, which enhances the fungicidal activity of the compound .

Safety and Hazards

Mechanism of Action

Mode of Action

The spatial configuration of the carbon atoms connected to the trifluoromethyl group may also play a crucial role in its activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various signaling pathways . More research is needed to elucidate the exact pathways and their downstream effects.

Pharmacokinetics

Its physicochemical properties suggest that it might have high gi absorption and could be bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it might have good bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit fungicidal activity when the carbon atom is in s configuration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other molecules in the environment. The compound is recommended to be stored in a dry, room temperature environment .

properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJCIVGKWLASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352161 | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile | |

CAS RN |

175277-01-7 | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)